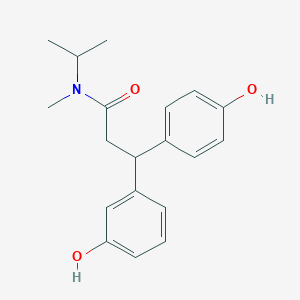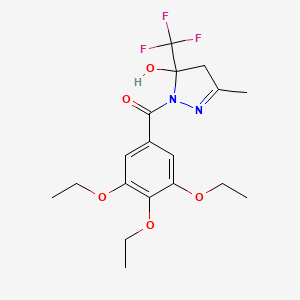
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis by activating the caspase cascade. Additionally, this compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide can exert various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, induce apoptosis, and exhibit anti-inflammatory and antioxidant properties. Additionally, this compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide in lab experiments is its potential applications in cancer research and treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has also been studied for its anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the research on 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide. One of the significant future directions is to further investigate the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, further studies can be conducted to explore the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Finally, efforts can be made to improve the solubility of this compound in water, which can expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide can be achieved through a multi-step process. The first step involves the reaction between 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with N-isopropyl-N-methylamine in the presence of an acid catalyst to yield the amine intermediate. Finally, the amine intermediate is reacted with isobutyryl chloride to form the desired product.
Applications De Recherche Scientifique
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has also been studied for its anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-methyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20(3)19(23)12-18(14-7-9-16(21)10-8-14)15-5-4-6-17(22)11-15/h4-11,13,18,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWDVKIDKVDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CC(C1=CC=C(C=C1)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-N-isopropyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)

![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)
![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)
![N-cyclopropyl-4-methoxy-2-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057476.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-furamide](/img/structure/B6057479.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)

